(Vinylbenzyl)trimethylammonium chloride

Flocculation Oil Sands Tailings Cationic Polymer

(Vinylbenzyl)trimethylammonium chloride (VBTMAC, CAS 26616-35-3) is a styrenic quaternary ammonium salt that serves as a permanently charged cationic monomer for radical polymerization. Its vinylbenzyl group permits facile copolymerization with styrene, acrylates, and vinyl acetate, while the trimethylammonium moiety imparts pH‑independent cationic charge density.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 26616-35-3
Cat. No. B1584686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Vinylbenzyl)trimethylammonium chloride
CAS26616-35-3
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1C=C
InChIInChI=1S/C12H18N.ClH/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h5-10,12H,1H2,2-4H3;1H/q+1;/p-1
InChIKeyIBIJBHDRUKUWAM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (Vinylbenzyl)trimethylammonium chloride (CAS 26616-35-3) – A Procurement-Focused Monomer Profile


(Vinylbenzyl)trimethylammonium chloride (VBTMAC, CAS 26616-35-3) is a styrenic quaternary ammonium salt that serves as a permanently charged cationic monomer for radical polymerization . Its vinylbenzyl group permits facile copolymerization with styrene, acrylates, and vinyl acetate, while the trimethylammonium moiety imparts pH‑independent cationic charge density . The commercial product is typically supplied as a mixture of 3‑ and 4‑vinyl isomers with a melting point of 240 °C (dec.) and is used to fabricate anion‑exchange membranes, cationic flocculants, and functional latex particles .

Why Interchanging (Vinylbenzyl)trimethylammonium chloride with Other Quaternary Ammonium Monomers Compromises Performance


In‑class quaternary ammonium monomers such as DADMAC, MATMAC, MAPTAC, and AETMAC cannot be freely substituted for VBTMAC because their copolymerization kinetics, resulting polymer architecture, and functional‑group stability diverge dramatically. Direct comparative studies show that VBTMAC polymerizes far more rapidly than DADMAC to yield high‑molecular‑weight chains [1], provides two orders of magnitude higher ionic conductivity than allyl‑ammonium analogs in anion‑exchange films , and avoids the excessive polyelectrolyte side‑product formation observed with methacrylate‑ and acrylate‑based ammonium monomers at low feed ratios [2]. These quantifiable differences directly dictate end‑use properties such as dewatering rate, membrane resistance, and colloidal stability, making blind substitution a high‑risk choice for procurement.

Head‑to‑Head Quantitative Evidence for Selecting (Vinylbenzyl)trimethylammonium chloride Over Its Closest Analogs


Flocculation Dewatering Performance: Poly(VBTMAC) Outperforms Commercial Poly(DADMAC) and Polyacrylamide in Mature Fine Tailings

Poly(VBTMAC) achieves a solid content of 55 wt% and a sediment shear strength of 20 kPa during rapid dewatering of undiluted mature fine tailings [1]. In direct comparison, commercial anionic polyacrylamide flocculants and poly(DADMAC) produce sediments that retain significantly more water and exhibit lower shear strength; the study notes that poly(DADMAC) cannot be propagated to the high molecular weights necessary for effective bridging flocculation at practical polymerization rates, whereas VBTMAC polymerizes rapidly to yield long chains [1].

Flocculation Oil Sands Tailings Cationic Polymer

Ionic Conductivity in Anion‑Exchange Ionomers: VBTMA‑Based Polymers Deliver a 100‑Fold Improvement Over ABDMA

In a direct electrochemical comparison, the ionic conductivity of poly(N‑(p‑vinylbenzyl)‑N,N,N‑trimethylammonium chloride) (poly(VBTMA)) is two orders of magnitude (≈ 100×) higher than that of poly(N‑allyl‑N‑benzyl‑N,N‑dimethylammonium iodide) (poly(ABDMA)) . The measurement was performed on hydroxide‑conducting ionomers under identical cell conditions, with the large disparity attributed to the more favorable ion‑conduction pathway afforded by the styrenic backbone of VBTMA versus the allyl‑ammonium structure of ABDMA .

Anion‑Exchange Membrane Ionic Conductivity Electrochemical Synthesis

Copolymerization Reactivity Ratios: VBTMAC–Styrene Exhibits a Strong Alternating Tendency (r Sty = 0.15, r VBTMAC = 0.46)

The reactivity ratios for the solution copolymerization of styrene (Sty) with VBTMAC in isopropanol are r Sty = 0.15 ± 0.01 and r VBTMAC = 0.46 ± 0.004 [1]. The product r Sty × r VBTMAC ≈ 0.069, indicating a strong tendency toward alternating copolymerization. This contrasts with styrene–MATMAC and styrene–MAPTAC systems, where higher r‑values for the methacrylic monomers lead to less uniform comonomer incorporation and broader composition drift during batch polymerization .

Reactivity Ratios Copolymerization Styrenic Monomer

Monomer‑Incorporation Stability in Core‑Shell Latex: AETMAC Outperforms VBTMAC at High Feed Concentrations—Quantitative Limits Guide Formulation Choice

During seeded (core‑shell) copolymerization of styrene with cationic monomers, VBTMAC and METMAC produce undesired water‑soluble polyelectrolyte side products already at low cationic monomer concentrations in the feed [1]. In contrast, AETMAC can be incorporated at feed levels between 1.3 mol% (2.4 wt%) and 10.7 mol% (20 wt%) relative to styrene without generating significant side products, enabling wide‑range control of surface charge density [1]. The threshold at which VBTMAC begins to generate side products lies below the 1.3 mol% limit achievable with AETMAC.

Core‑Shell Latex Cationic Monomer Polyelectrolyte Side Products

Cationic‑Particle Surface‑Charge Density and Agglomeration Behavior: VBTMAC‑Containing Latexes Yield Higher Charge but Require Comonomer Stabilization

Emulsifier‑free emulsion copolymerization of styrene with VBTMAC, MATMAC, MAPTAC, and DADMAC reveals that VBTMAC and MATMAC produce particles with higher surface‑charge density than styrene homopolymer, whereas DADMAC produces particles almost identical to pure polystyrene . However, significant agglomeration is detected in VBTMAC‑ and MATMAC‑containing latexes, while DADMAC‑containing latexes remain colloidally stable without agglomerates . The addition of acrylamide as a second comonomer diminishes agglomeration in VBTMAC systems .

Emulsion Polymerization Surface Charge Density Colloidal Stability

Optimal Application Scenarios for (Vinylbenzyl)trimethylammonium chloride Based on Verified Quantitative Differentiation


High‑Performance Anion‑Exchange Membranes for Fuel Cells, Electrolyzers, and Electrodialysis

VBTMAC‑derived polymers, whether as radiation‑grafted ETFE‑g‑poly(VBTMAC) with an IEC of 1.24 mmol g⁻¹ [1] or as block‑copolymer PE‑b‑PVBTMA with an IEC of 1.08 mequiv g⁻¹ , serve as the benchmark anion‑exchange membrane chemistry. The two‑order‑of‑magnitude conductivity advantage over allyl‑ammonium alternatives makes VBTMAC the first‑choice monomer when minimizing membrane resistance is critical. Procurement for AEM fuel‑cell or lignin‑oxidizing electrolyzer development should specify VBTMAC as the quaternization monomer.

Rapid‑Dewatering Cationic Flocculants for Oil Sands Tailings and Mineral Processing

Poly(VBTMAC) achieves 55 wt% solid content and 20 kPa shear strength in dewatered mature fine tailings, outperforming both commercial anionic polyacrylamides and poly(DADMAC) [1]. The fast aqueous radical polymerization kinetics of VBTMAC enable production of the high molecular weights (comparable to anionic polyacrylamide) that are essential for bridging flocculation, a capability that DADMAC cannot match at practical production rates [1]. Facilities treating clay‑rich suspensions should evaluate VBTMAC‑based flocculants when sediment dewaterability and shear strength are prioritized.

Cationic Polymer Colloids and Latexes Requiring High Surface Charge with Controlled Stability

For styrenic latexes where high surface charge density is the primary requirement, VBTMAC delivers significantly greater charge than DADMAC, which yields particles nearly identical to uncharged polystyrene [1]. When agglomeration must be avoided, the co‑addition of acrylamide effectively stabilizes VBTMAC‑containing latexes [1]. In contrast, for applications demanding extremely high cationic monomer incorporation (up to 10.7 mol%) without side‑product formation, AETMAC is the appropriate choice . This evidence‑based differentiation allows formulators to select VBTMAC precisely when its charge‑delivery advantages align with the specific stability requirements of the target colloid.

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